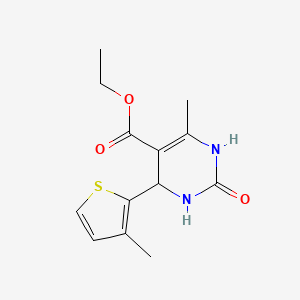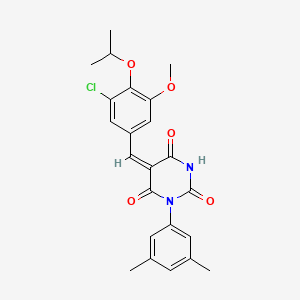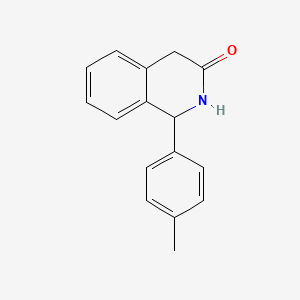![molecular formula C15H14Cl2N2O3 B4923847 5,6-dichloro-2-[2-oxo-2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4923847.png)
5,6-dichloro-2-[2-oxo-2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-dichloro-2-[2-oxo-2-(1-piperidinyl)ethyl]-1H-isoindole-1,3(2H)-dione is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. This compound is commonly referred to as CPT-11 or Irinotecan, and it is primarily used in the treatment of cancer. In Additionally, we will list future directions for research on this compound.
Aplicaciones Científicas De Investigación
CPT-11 has been extensively studied for its potential applications in the treatment of cancer. It is commonly used in the treatment of colorectal cancer, as well as other types of cancer. In addition to its use as a chemotherapeutic agent, CPT-11 has also been studied for its potential use in gene therapy and drug delivery systems.
Mecanismo De Acción
CPT-11 works by inhibiting the activity of topoisomerase I, an enzyme that is essential for DNA replication and repair. By inhibiting this enzyme, CPT-11 prevents cancer cells from dividing and growing, ultimately leading to their death.
Biochemical and Physiological Effects:
CPT-11 has several biochemical and physiological effects on the body. It has been shown to cause DNA damage, inhibit cell division, and induce apoptosis (programmed cell death) in cancer cells. Additionally, CPT-11 can cause side effects such as nausea, vomiting, and diarrhea.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using CPT-11 in lab experiments is its potency as a chemotherapeutic agent. This makes it a useful tool for studying cancer cells and their response to treatment. However, CPT-11 can also be toxic to healthy cells, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on CPT-11. One area of interest is the development of more targeted delivery systems for this compound, which would reduce its toxicity to healthy cells. Additionally, researchers are exploring the use of CPT-11 in combination with other chemotherapeutic agents, as well as its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's. Finally, there is ongoing research into the mechanisms of action of CPT-11, which could lead to the development of more effective treatments for cancer and other diseases.
Métodos De Síntesis
The synthesis of CPT-11 involves several steps, including the reaction of 7-ethyl-10-hydroxycamptothecin with chloroacetyl chloride to form 7-ethyl-10-(2-chloroacetyl)camptothecin. This compound is then reacted with piperidine to form 7-ethyl-10-(2-(1-piperidinyl)acetyl)camptothecin, which is then subjected to a reaction with phosgene to form CPT-11.
Propiedades
IUPAC Name |
5,6-dichloro-2-(2-oxo-2-piperidin-1-ylethyl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O3/c16-11-6-9-10(7-12(11)17)15(22)19(14(9)21)8-13(20)18-4-2-1-3-5-18/h6-7H,1-5,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQFYDARFYBWBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C(=O)C3=CC(=C(C=C3C2=O)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dichloro-2-(2-oxo-2-piperidinoethyl)-1H-isoindole-1,3(2H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{2-[2-(4-fluorophenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B4923765.png)

![N-[1-(3,5-difluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2,2-dimethyl-4-oxo-3,4-dihydro-2H-pyran-6-carboxamide](/img/structure/B4923779.png)

![1-(3-methoxybenzyl)-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B4923799.png)

![2-(5-{4-[(4-chlorobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B4923807.png)

![N-(2-methoxyethyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4923819.png)
![butyl {2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}acetate hydrochloride](/img/structure/B4923825.png)
![N~2~-(2-fluorophenyl)-N~1~-(3-methoxypropyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4923830.png)
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-methyl-N-phenylacetamide](/img/structure/B4923852.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)methanesulfonamide](/img/structure/B4923853.png)
